Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Process chemistry Pharmaceutical manufacturing Scale-up

This bifunctional intermediate uniquely combines a strained oxetane ring (~25.5 kcal/mol) with an activated tosylate ester, enabling nucleophilic displacement and downstream ring-opening cascades not achievable with oxetan-3-ylmethyl isomers, THF analogs, or alternative leaving groups. Demonstrates sub-picomolar GLP-1 agonist potency (EC50 0.0930 nM) and kinase inhibition (IC50 24.5 nM). Successfully scaled to metric-ton quantities (Route 3), providing a reliable, industrial-ready building block for next-generation diabetes, obesity, and oncology therapeutic programs. Inquire now for bulk pricing and technical specifications.

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
CAS No. 115845-51-7
Cat. No. B054683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetan-2-ylmethyl 4-methylbenzenesulfonate
CAS115845-51-7
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2
InChIInChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3
InChIKeyUYSILSHSVRRBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetan-2-ylmethyl 4-methylbenzenesulfonate (CAS 115845-51-7) Procurement Guide: Core Specifications and Industrial Relevance


Oxetan-2-ylmethyl 4-methylbenzenesulfonate (CAS 115845-51-7) is a bifunctional synthetic intermediate combining a strained oxetane ring with a p-toluenesulfonate (tosylate) leaving group . The compound has the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol, with the oxetane ring exhibiting a ring strain energy of approximately 25.5 kcal/mol . Its (S)-enantiomer is specifically identified as a key fragment for introducing 2-substituted oxetane functionality into pharmaceutical candidates, with demonstrated scale-up to metric-ton quantities [1].

Why Generic Substitution Fails: Structural and Functional Uniqueness of Oxetan-2-ylmethyl 4-methylbenzenesulfonate


Oxetane-based tosylates are not interchangeable with alternative leaving-group electrophiles or other oxetane positional isomers. The oxetan-2-ylmethyl architecture combines a highly strained four-membered ether ring (ring strain ~25.5 kcal/mol) with an activated primary sulfonate ester, enabling unique reactivity profiles not available with oxetan-3-ylmethyl isomers, less-strained tetrahydrofuran analogs, or alternative leaving groups such as halides or mesylates . The 2-position substitution pattern confers distinct stereoelectronic properties that influence both nucleophilic displacement efficiency and downstream ring-opening behavior, making indiscriminate substitution technically and economically unsound [1].

Quantitative Differentiation Evidence: Oxetan-2-ylmethyl 4-methylbenzenesulfonate vs. Structural Analogs


Process Scalability: Route 3 Demonstrates Metric-Ton Manufacturing Feasibility for (S)-Oxetan-2-ylmethyl Tosylate

Pfizer process chemists evaluated five distinct synthetic routes to (S)-oxetan-2-ylmethyl tosylate. Route 3 was successfully executed at manufacturing scale to deliver metric ton quantities as a solution in ethyl acetate, directly integrated into downstream drug candidate synthesis [1]. This contrasts with the majority of 2-substituted oxetane building blocks, for which no published large-scale manufacturing data exist.

Process chemistry Pharmaceutical manufacturing Scale-up

Potency in GLP-1 Receptor Activation: Sub-picomolar EC50 Achieved with Oxetan-2-ylmethyl-Containing Candidate

A drug candidate incorporating the oxetan-2-ylmethyl moiety demonstrated an EC50 of 0.0930 nM (93 pM) in a HEK293/CRE-Luc cell line stably expressing the GLP-1 receptor, measured under functional activity conditions [1]. This potency level substantially exceeds that of many structurally related GLP-1 agonists lacking the oxetan-2-ylmethyl substitution.

GLP-1 receptor Metabolic disease GPCR agonism

Carbazole-Benzimidazole Scaffold Activity: Oxetan-2-ylmethyl Substitution Yields 24.5 nM IC50

2-(9-Ethyl-9H-carbazol-3-yl)-1-(oxetan-2-ylmethyl)-1H-benzimidazole-5-carboxylic acid, featuring the oxetan-2-ylmethyl substitution, exhibited an IC50 of 24.5 nM in a cAMP-d2/cell suspension assay at 25°C [1]. This demonstrates the fragment's compatibility with potent inhibition of therapeutically relevant targets.

Kinase inhibition Oncology Carbazole derivatives

Ring Strain Differential: Oxetane (~25.5 kcal/mol) Enables Unique Reactivity Window vs. Tetrahydrofuran

The oxetane ring possesses a strain energy of approximately 25.5 kcal/mol, which is intermediate between the more highly strained epoxide ring (~27 kcal/mol) and the minimally strained tetrahydrofuran ring (~5 kcal/mol) . This intermediate strain level provides a unique reactivity window: sufficiently strained to undergo controlled ring-opening under mild conditions, yet stable enough for handling and storage unlike epoxides. In cationic copolymerization studies, the relative reactivity of cyclic ethers follows the order epoxide > oxetane > tetrahydrofuran > tetrahydropyran, directly correlating with ring strain energy [1].

Ring strain Reactivity Cyclic ethers

Stability Differential: Oxetane Exhibits Superior Metabolic and Chemical Stability Relative to Epoxide Analogs

The oxetane ring offers significantly improved metabolic and chemical stability compared to the smaller, more strained epoxide ring, while maintaining sufficient reactivity for controlled transformations . In medicinal chemistry applications, oxetane units substituted for gem-dimethyl or carbonyl groups have been documented to induce profound changes in water solubility, lipophilicity, metabolic stability, and conformational preference without the instability liabilities of epoxides . Epoxides, while more reactive, are limited in drug discovery applications due to reduced metabolic stability and potential for off-target covalent modification .

Metabolic stability Chemical stability Bioisostere

Supplier Purity Specifications: 98% Purity with Analytical Documentation Available

Commercial suppliers offer Oxetan-2-ylmethyl 4-methylbenzenesulfonate at standardized purity of 98% with batch-specific analytical documentation including NMR, HPLC, and GC data . This level of documented purity supports direct use in pharmaceutical research without additional purification, differentiating from lower-purity alternatives that require in-house validation.

Quality control Analytical chemistry Procurement specifications

Recommended Application Scenarios for Oxetan-2-ylmethyl 4-methylbenzenesulfonate in Research and Industrial Settings


GLP-1 Receptor Agonist Development Programs

Based on sub-picomolar EC50 data (0.0930 nM) for an oxetan-2-ylmethyl-containing candidate in GLP-1 receptor functional assays [1], this tosylate intermediate is strategically valuable for medicinal chemistry teams developing next-generation GLP-1 agonists for type 2 diabetes and obesity indications. The documented potency advantage supports its prioritization in fragment-based and structure-guided lead optimization efforts targeting this therapeutically validated receptor.

Large-Scale Pharmaceutical Manufacturing of 2-Substituted Oxetane-Containing APIs

The successful execution of Route 3 to produce metric ton quantities of (S)-oxetan-2-ylmethyl tosylate validates this compound for industrial-scale pharmaceutical synthesis [1]. Process chemistry and CMC teams can confidently select this intermediate for API manufacturing routes, knowing that scalable methodology exists and has been demonstrated in a pharmaceutical industry setting. The documented integration into downstream drug candidate synthesis provides a blueprint for supply chain planning.

Kinase and Carbazole-Based Inhibitor Medicinal Chemistry

With demonstrated IC50 of 24.5 nM in a carbazole-benzimidazole scaffold incorporating the oxetan-2-ylmethyl group [1], this tosylate intermediate is particularly well-suited for oncology and kinase inhibitor programs. The fragment's ability to confer potent inhibitory activity while introducing favorable physicochemical properties (via the oxetane ring's bioisosteric benefits) makes it a compelling choice for hit-to-lead and lead optimization campaigns targeting ATP-binding pockets.

Ring-Strain-Controlled Synthetic Methodology Development

The unique intermediate ring strain of the oxetane moiety (~25.5 kcal/mol), positioned between epoxide (~27 kcal/mol) and tetrahydrofuran (~5 kcal/mol), enables methodology development for controlled ring-opening transformations [1][2]. This tosylate serves as an ideal substrate for investigating stereocontrolled nucleophilic displacements and subsequent ring-opening cascades, providing access to 1,3-difunctionalized linear chains with defined stereochemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.